2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide
Description
Historical Development of Pyrrole-Cyanophenyl Conjugates
The synthesis of pyrrole derivatives dates to the 19th century, with F. F. Runge’s 1834 isolation of pyrrole from coal tar marking a foundational milestone. Early efforts focused on natural product isolation, but the 20th century saw a shift toward deliberate functionalization, driven by the discovery of pyrrole’s role in porphyrins and alkaloids. The integration of cyanophenyl groups into pyrrole systems emerged later, facilitated by advances in multicomponent reactions (MCRs). For instance, Ambethkar et al. demonstrated the utility of MCRs in constructing pyrrole-cyanoacetamide hybrids via sequential coupling of acetophenones, amines, and malononitrile. These methods enabled precise substitutions at the pyrrole C-3 position, paving the way for derivatives like 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide.
A key breakthrough was the development of one-pot syntheses, such as the Gewald reaction, which combines cyanoacetamides, aldehydes, and sulfur to yield 2-aminothiophene-3-carboxamides. While initially focused on thiophenes, this methodology inspired analogous strategies for pyrrole-cyanophenyl systems, particularly through the use of N,N-dimethylformamide-dimethylacetal (DMF-DMA) as a formylating agent. Modern techniques, including microwave-assisted cyclization and regioselective alkylation, further refined the synthesis of cyanophenyl-pyrrole conjugates.
Significance of the 2,5-Dimethyl-1H-pyrrol-3-yl Structural Motif
The 2,5-dimethyl-1H-pyrrol-3-yl moiety confers distinct electronic and steric properties critical to the compound’s reactivity. Methyl groups at the 2- and 5-positions enhance ring stability through steric hindrance, reducing unwanted side reactions during functionalization. Additionally, the electron-donating methyl substituents modulate the pyrrole’s aromaticity, increasing electron density at the C-3 position and facilitating electrophilic substitutions. This electronic tuning is evident in the compound’s acetamide ligation, where the C-3 carbonyl group engages in hydrogen bonding with adjacent residues, as observed in X-ray crystallographic studies of analogous structures.
Table 1: Comparative Electronic Effects of Pyrrole Substituents
| Substituent Position | Electronic Effect | Impact on Reactivity |
|---|---|---|
| 2-Methyl | Electron-donating | Stabilizes cationic intermediates |
| 5-Methyl | Electron-donating | Enhances C-3 nucleophilicity |
| 3-Cyanophenyl | Electron-withdrawing | Polarizes carbonyl group |
The 2,5-dimethyl configuration also influences supramolecular interactions. For example, in bichromophoric pyrrole-fluorophore conjugates, methyl groups restrict rotational freedom, improving fluorescence quantum yields by reducing non-radiative decay. Such properties suggest potential applications in optoelectronic materials.
Current Research Landscape for Cyanophenyl-Pyrrole-Acetamide Systems
Recent studies emphasize diversity-oriented synthesis (DOS) to expand the chemical space of pyrrole-cyanophenyl acetamides. Wu et al. reported a metal-free protocol for synthesizing 1,2,4-triaryl-substituted pyrroles using acetophenones and anilines under aerobic conditions. This method, leveraging iodide-mediated cyclization, achieves high yields (75–92%) and avoids transition-metal catalysts, aligning with green chemistry principles.
Another advancement involves the integration of spirocyclic architectures, as demonstrated by Li et al., who synthesized spirocyclic oxindole-butenolides via [2+2+1] cycloaddition of isatin, isocyanides, and allenoates. While not directly applied to 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide, this strategy highlights the potential for creating structurally complex derivatives with enhanced bioactivity.
Table 2: Modern Synthetic Approaches to Pyrrole-Cyanophenyl Derivatives
Emerging applications extend beyond medicinal chemistry. The compound’s rigid, planar structure makes it a candidate for organic semiconductors, as evidenced by its analog’s use in dye-sensitized solar cells. Furthermore, its ability to form hydrogen-bonded networks suggests utility in crystal engineering and metal-organic frameworks (MOFs).
Properties
IUPAC Name |
2-[1-(2-cyanophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxo-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-12-18(20(25)21(26)23-17-9-4-3-5-10-17)15(2)24(14)19-11-7-6-8-16(19)13-22/h3-12H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUZUIXMXZWBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2C#N)C)C(=O)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide can be achieved through a multi-step process involving the formation of the pyrrole ring followed by functional group modifications. One common method involves the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This reaction is operationally simple and uses readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The exact industrial methods would depend on the scale of production and the specific requirements of the end-use applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrrole, including the compound , exhibit promising anticancer properties. A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, demonstrating the potential of such compounds in cancer treatment strategies .
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vivo studies demonstrated that it could significantly reduce inflammation in animal models, similar to established anti-inflammatory drugs like dexamethasone. The compound showed efficacy in reducing paw edema and leukocyte migration in induced peritonitis models .
3. Antibacterial and Antifungal Properties
Pyrrole derivatives are known for their biological activities, including antibacterial and antifungal effects. The compound's structure suggests it may interact with bacterial cell targets, making it a candidate for further exploration as an antibacterial agent .
Biological Research Applications
1. Molecular Target Interaction
The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer progression. Understanding these interactions can aid in the design of more effective therapeutic agents.
2. Bioisosteric Modifications
The synthesis of this compound often involves bioisosteric modifications that enhance its biological activity while maintaining a favorable toxicity profile. Such modifications can lead to improved pharmacokinetics and bioavailability .
Industrial Applications
1. Synthesis of Complex Molecules
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications through chemical reactions such as oxidation, reduction, and substitution.
2. Development of New Materials
The compound can be utilized in developing new materials and chemical processes due to its diverse reactivity and stability under different conditions. This includes applications in agrochemicals and other industrial products where pyrrole derivatives are beneficial .
Summary of Key Findings
Mechanism of Action
The mechanism of action of 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical and Functional Comparisons
- Electron-Withdrawing Groups: The target compound’s 2-cyanophenyl group enhances polarity and metabolic stability compared to dichlorophenyl () or trifluoroacetamide () derivatives. Cyanide’s strong electron-withdrawing nature may reduce oxidative metabolism .
- Hydrogen-Bonding Capacity: The acetamide moiety in the target compound enables N–H···O/N interactions, critical for crystal packing (as seen in ) and receptor binding.
- Biological Relevance : The target’s structural similarity to PROTACs () suggests utility in degrading disease-related proteins. Metazachlor (), a chloroacetamide herbicide, highlights the role of acetamide substituents in agrochemical activity, though mechanisms differ.
Biological Activity
2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H23N3O2
- Molecular Weight : 385.46 g/mol
- CAS Number : 866144-07-2
Biological Activity Overview
The biological activity of 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide has been explored in various studies, indicating its potential use in therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide exhibit significant antiproliferative effects on cancer cell lines. For instance, derivatives of pyrrole compounds have shown activity against various cancer types by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. For example, a related study found that a pyrrole derivative suppressed the expression of IL-1β and TNF-α in macrophage cells, which are critical mediators in inflammatory processes .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Growth : Studies suggest that the compound may inhibit cell growth by inducing cell cycle arrest and apoptosis in cancer cells.
- Modulation of Metabolic Pathways : The compound has been shown to affect metabolic pathways involved in energy production. For example, it increased the rate of glucose uptake and ATP production in treated cells .
- Cytokine Modulation : It appears to regulate the secretion of various cytokines involved in inflammation, thereby reducing inflammatory responses .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the pyrrole ring and substituents on the phenyl groups significantly influence the biological activity of the compound. The presence of the cyanophenyl group appears to enhance its potency against specific biological targets.
Q & A
Q. What are the recommended synthetic routes for preparing 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide?
Methodological Answer: The synthesis involves multi-step organic reactions, often starting with substituted pyrrole intermediates. A typical approach includes:
Substitution Reaction : React 2-cyanophenyl derivatives with dimethylpyrrole precursors under alkaline conditions to form the pyrrole core .
Condensation : Use cyanoacetic acid or its derivatives with aniline intermediates in the presence of condensing agents (e.g., DCC or EDCI) to form the acetamide moiety .
Purification : Employ column chromatography or recrystallization for isolation. Monitor reaction progress via thin-layer chromatography (TLC) .
Key Considerations : Optimize reaction temperature (0–5°C for condensation steps) and solvent selection (ethanol or DMF) to avoid side reactions .
Q. How can the structural identity of this compound be confirmed?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
X-ray Crystallography : Resolve the 3D structure using SHELX software for refinement, particularly SHELXL for small-molecule analysis .
Spectroscopy :
- NMR : Analyze and spectra to confirm substituent positions and connectivity .
- Mass Spectrometry (MS) : Verify molecular weight via high-resolution MS (HRMS) .
Elemental Analysis : Validate purity and empirical formula .
Data Example :
| Technique | Key Peaks/Parameters |
|---|---|
| NMR | δ 2.1–2.3 (pyrrole-CH), δ 7.1–7.8 (aromatic protons) |
| X-ray | Crystallographic R-factor < 0.05 |
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with target proteins (e.g., kinases or receptors) .
QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electronic parameters .
ADMET Prediction : Employ tools like SwissADME to estimate metabolic stability, toxicity, and bioavailability .
Case Study : Similar pyrrole-acetamide derivatives showed anticancer activity via topoisomerase II inhibition, validated by in silico and in vitro assays .
Q. What strategies resolve contradictions in crystallographic data for this compound?
Methodological Answer:
Data Validation : Cross-check experimental data (e.g., bond lengths, angles) against Cambridge Structural Database entries .
Refinement Tools : Use SHELXL’s TWIN and BASF commands to handle twinned crystals or disordered moieties .
Multi-Software Cross-Verification : Compare results from SHELX with other programs (e.g., Olex2 or PLATON) to confirm symmetry and space group assignments .
Q. How to evaluate structure-activity relationships (SAR) for optimizing pharmacological properties?
Methodological Answer:
Systematic Substituent Variation : Modify the 2-cyanophenyl, pyrrole-methyl, or acetamide groups (see table below) .
In Vitro Assays : Test derivatives against target enzymes (e.g., COX-2 or HDACs) to correlate substituents with IC values .
Thermodynamic Profiling : Measure binding free energy (ΔG) via isothermal titration calorimetry (ITC) .
| Substituent Position | Biological Activity Trend | Example Derivative |
|---|---|---|
| Pyrrole C-2 Methyl | ↑ Anticancer activity | 2,5-dimethyl analog |
| Acetamide Phenyl | ↓ Cytotoxicity | N-(3,5-dimethylphenyl) |
Q. What challenges arise in scaling up synthesis while maintaining purity?
Methodological Answer:
Reaction Optimization : Use flow chemistry for exothermic steps (e.g., nitration or cyanation) to improve safety and yield .
Purification : Implement preparative HPLC for polar byproducts or diastereomers .
Process Analytics : Use inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .
Q. How to analyze metabolic stability and toxicity in preclinical studies?
Methodological Answer:
In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms .
In Silico Tools : ProTox-II for hepatotoxicity prediction and admetSAR for bioavailability .
Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
